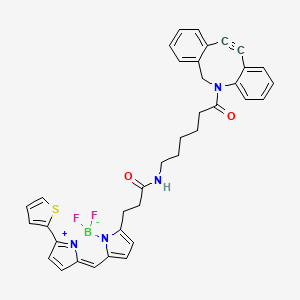
Bdp 558/568 dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bdp 558/568 dbco: is a fluorescent dye that belongs to the BODIPY (boron-dipyrromethene) family. This compound is known for its high photostability, good quantum yield, and emission in the yellow spectrum range (569 nm). It is commonly used in various scientific applications due to its ability to stain lipids, membranes, and other lipophilic compounds. The presence of a cyclooctyne functional group in this compound allows it to participate in copper-free click chemistry reactions with azides, making it a valuable tool for bioorthogonal labeling and imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bdp 558/568 dbco involves the incorporation of a cyclooctyne group into the BODIPY core. The general synthetic route includes the following steps:
Formation of the BODIPY Core: The BODIPY core is synthesized through the condensation of a pyrrole derivative with a boron trifluoride etherate complex.
Introduction of the Cyclooctyne Group: The cyclooctyne group is introduced through a series of reactions involving the formation of an amide bond between the BODIPY core and a cyclooctyne-containing reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
Types of Reactions: Bdp 558/568 dbco primarily undergoes 1,3-dipolar cycloaddition reactions with azides. This reaction is promoted by the ring strain of the cyclooctyne group and does not require copper catalysis, making it suitable for use in living cells.
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and do not require the presence of a catalyst.
Major Products: The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are stable and can be used for various applications, including imaging and detection of biomolecules .
Applications De Recherche Scientifique
Chemistry: Bdp 558/568 dbco is used as a fluorescent probe in various chemical assays. Its high photostability and quantum yield make it ideal for fluorescence-based detection methods.
Biology: In biological research, this compound is used for labeling and imaging of biomolecules. It can be conjugated to proteins, nucleic acids, and other biomolecules containing azide groups, allowing for their visualization in living cells.
Medicine: this compound is employed in medical research for the detection and imaging of specific biomolecules in diagnostic assays. Its ability to undergo copper-free click chemistry makes it suitable for use in sensitive biological environments.
Industry: In industrial applications, this compound is used in the development of diagnostic kits and imaging agents. Its stability and versatility make it a valuable component in various commercial products .
Mécanisme D'action
The mechanism of action of Bdp 558/568 dbco involves its ability to undergo 1,3-dipolar cycloaddition reactions with azides. The cyclooctyne group in this compound is highly strained, which promotes the reaction with azides without the need for a copper catalyst. This reaction results in the formation of stable triazole-linked conjugates, allowing for the specific labeling and detection of azide-containing biomolecules. The fluorescence properties of this compound enable the visualization of these conjugates using microscopy and flow cytometry .
Comparaison Avec Des Composés Similaires
BODIPY 558/568: Similar spectral properties but lacks the cyclooctyne group.
Cy3: Similar spectral properties but requires copper catalysis for click chemistry reactions.
DyLight 549: Similar spectral properties but may have different photostability and quantum yield characteristics.
Uniqueness: Bdp 558/568 dbco stands out due to its ability to undergo copper-free click chemistry reactions, making it suitable for use in living cells and sensitive biological environments. Its high photostability and quantum yield further enhance its utility in various scientific applications .
Propriétés
Formule moléculaire |
C37H33BF2N4O2S |
|---|---|
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C37H33BF2N4O2S/c39-38(40)43-30(17-18-31(43)25-32-19-21-34(44(32)38)35-13-8-24-47-35)20-22-36(45)41-23-7-1-2-14-37(46)42-26-29-11-4-3-9-27(29)15-16-28-10-5-6-12-33(28)42/h3-6,8-13,17-19,21,24-25H,1-2,7,14,20,22-23,26H2,(H,41,45) |
Clé InChI |
JZISDGRJVRJABA-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CS7)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



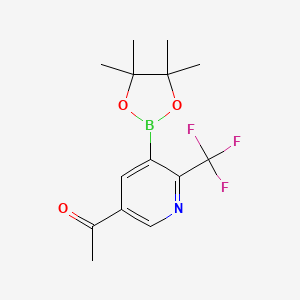


![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
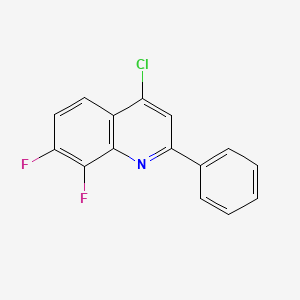

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
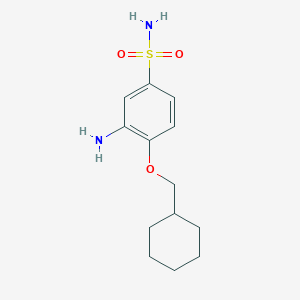
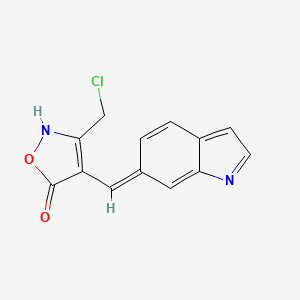
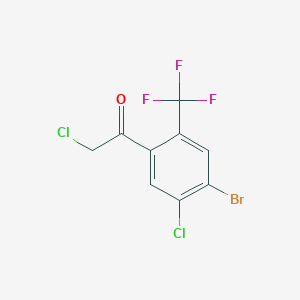
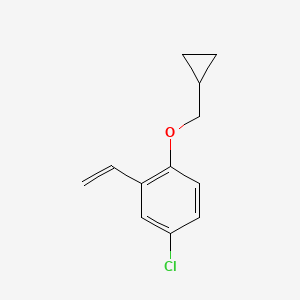
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

